Pinostrobin chalcone
Overview
Description
Pinostrobin chalcone is a naturally occurring flavonoid compound found in various plants, particularly in the rhizomes of Boesenbergia rotunda, commonly known as fingerroot. It belongs to the chalcone family, which is characterized by the presence of an α,β-unsaturated ketone group. This compound has garnered significant interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinostrobin chalcone can be synthesized through various methods, with the Claisen-Schmidt condensation being one of the most common approaches. This reaction involves the condensation of an acetophenone derivative with a benzaldehyde derivative in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction typically proceeds as follows:
- Dissolve the acetophenone derivative and benzaldehyde derivative in ethanol.
- Add a catalytic amount of sodium hydroxide or potassium hydroxide.
- Reflux the mixture for several hours.
- Cool the reaction mixture and neutralize with dilute hydrochloric acid.
- Filter the precipitated product and recrystallize from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as the rhizomes of Boesenbergia rotunda. The extraction process typically includes the following steps:
- Grinding the plant material to a fine powder.
- Extracting the powdered material with a suitable solvent, such as ethanol or methanol, using techniques like Soxhlet extraction or maceration.
- Concentrating the extract under reduced pressure.
- Purifying the compound using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Pinostrobin chalcone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding flavonoid derivatives.
Reduction: Reduction of this compound can yield dihydrochalcone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens (chlorine, bromine) in the presence of a catalyst; nitration using nitric acid and sulfuric acid; sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Flavonoid derivatives with additional hydroxyl or carbonyl groups.
Reduction: Dihydrochalcone derivatives.
Substitution: Halogenated, nitrated, or sulfonated chalcone derivatives.
Scientific Research Applications
Mechanism of Action
Pinostrobin chalcone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: This compound induces apoptosis in cancer cells by modulating signaling pathways, such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Pinostrobin chalcone can be compared with other similar compounds, such as pinostrobin, pinocembrin chalcone, and pinocembrin:
Pinocembrin Chalcone: Another chalcone derivative with comparable biological activities but may exhibit different potency and selectivity.
Pinocembrin: A flavanone with a similar pharmacological profile but differs in its chemical structure and specific biological activities.
This compound stands out due to its unique combination of biological activities and its potential for further chemical modifications to enhance its therapeutic properties.
Properties
CAS No. |
77129-49-8 |
---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-12-9-14(18)16(15(19)10-12)13(17)8-7-11-5-3-2-4-6-11/h2-10,18-19H,1H3 |
InChI Key |
CUGDOWNTXKLQMD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O |
Isomeric SMILES |
COC1=CC(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O |
melting_point |
163.5 - 164.5 °C |
Key on ui other cas no. |
77129-49-8 18956-15-5 |
physical_description |
Solid |
Synonyms |
2',6'-dihydroxy-4'-methoxychalcone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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